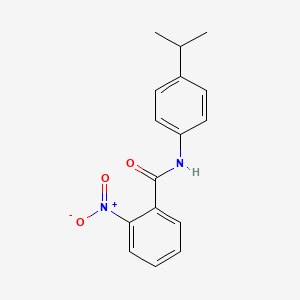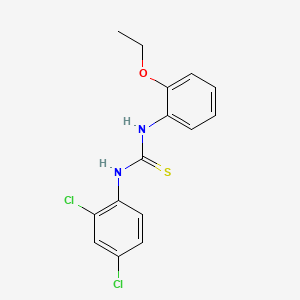
N-(4-isopropylphenyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-2-nitrobenzamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
N-(4-isopropylphenyl)-2-nitrobenzamide binds to the ligand-binding domain of PPARδ, inducing a conformational change that allows for the recruitment of co-activator proteins. This leads to the activation of PPARδ, which then binds to specific DNA sequences in the promoter regions of target genes. The upregulation of these genes results in increased fatty acid oxidation and mitochondrial biogenesis, leading to improved metabolic function.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-2-nitrobenzamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve insulin sensitivity, reduce hepatic steatosis, and increase endurance capacity. It has also been shown to have anti-inflammatory effects, potentially through the inhibition of nuclear factor kappa B (NF-κB) signaling. These effects suggest that N-(4-isopropylphenyl)-2-nitrobenzamide may have therapeutic potential for the treatment of metabolic disorders and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-isopropylphenyl)-2-nitrobenzamide in lab experiments is its specificity for PPARδ. This allows for the investigation of the specific role of PPARδ in various biological processes. However, one limitation is the potential for off-target effects, which can complicate data interpretation. Additionally, the use of N-(4-isopropylphenyl)-2-nitrobenzamide in vivo may be limited by its low bioavailability and short half-life.
Direcciones Futuras
There are several future directions for the study of N-(4-isopropylphenyl)-2-nitrobenzamide. One area of interest is its potential as a therapeutic agent for metabolic disorders and inflammatory diseases. Further research is needed to determine its efficacy and safety in humans. Additionally, the use of N-(4-isopropylphenyl)-2-nitrobenzamide in combination with other drugs or interventions may have synergistic effects. Finally, the development of more potent and selective PPARδ agonists may lead to improved therapeutic options for these diseases.
Métodos De Síntesis
N-(4-isopropylphenyl)-2-nitrobenzamide can be synthesized through a multi-step process. The first step involves the synthesis of 4-isopropylphenylacetic acid, which is then converted to 4-isopropylphenylacetic acid chloride. The resulting compound is then reacted with 2-nitrobenzamide to yield N-(4-isopropylphenyl)-2-nitrobenzamide. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-2-nitrobenzamide has been widely used as a research tool to investigate the role of PPARδ in various biological processes. PPARδ is a transcription factor that plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. N-(4-isopropylphenyl)-2-nitrobenzamide has been shown to activate PPARδ, leading to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis. This has potential implications for the treatment of metabolic disorders such as obesity and type 2 diabetes.
Propiedades
IUPAC Name |
2-nitro-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(2)12-7-9-13(10-8-12)17-16(19)14-5-3-4-6-15(14)18(20)21/h3-11H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWGWBMSKQTRPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-[4-(propan-2-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-[(4-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5809374.png)



![5-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5809407.png)

![N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5809418.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide](/img/structure/B5809420.png)

![2-(4-methyl-2-nitrophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5809424.png)
